molecular formula C8H5NO B052832 4-Cyanobenzaldehyde CAS No. 105-07-7

4-Cyanobenzaldehyde

Cat. No. B052832
CAS RN: 105-07-7
M. Wt: 131.13 g/mol
InChI Key: WZWIQYMTQZCSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07288649B2

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.[OH:10]N1C(=O)N(O)C(=O)N(O)C1=O.[C:22]([OH:25])(=[O:24])[CH3:23].O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.O>[C:7]([C:4]1[CH:5]=[CH:6][C:23]([C:22]([OH:25])=[O:24])=[CH:2][CH:3]=1)#[N:8].[C:7]([C:4]1[CH:5]=[CH:6][C:1]([CH:9]=[O:10])=[CH:2][CH:3]=1)#[N:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.351 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Quantity
0.005 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.004 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
C(#N)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07288649B2

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.[OH:10]N1C(=O)N(O)C(=O)N(O)C1=O.[C:22]([OH:25])(=[O:24])[CH3:23].O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.O>[C:7]([C:4]1[CH:5]=[CH:6][C:23]([C:22]([OH:25])=[O:24])=[CH:2][CH:3]=1)#[N:8].[C:7]([C:4]1[CH:5]=[CH:6][C:1]([CH:9]=[O:10])=[CH:2][CH:3]=1)#[N:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.351 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Quantity
0.005 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.004 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
C(#N)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.